molecular formula C15H10BrN B14316890 2-(3-Bromophenyl)quinoline CAS No. 108062-54-0

2-(3-Bromophenyl)quinoline

Cat. No.: B14316890
CAS No.: 108062-54-0
M. Wt: 284.15 g/mol
InChI Key: XRMYSDJXWBWDTR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a bromophenyl group attached at the second position. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)quinoline can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Another method involves the Friedländer synthesis, which is a classical method for the construction of quinoline derivatives. This method involves the condensation of an aromatic amine with a carbonyl compound under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. The use of microwave irradiation and ionic liquids has also been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(3-Bromophenyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, affecting cellular pathways and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential biological activities compared to other quinoline derivatives .

Properties

CAS No.

108062-54-0

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

2-(3-bromophenyl)quinoline

InChI

InChI=1S/C15H10BrN/c16-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H

InChI Key

XRMYSDJXWBWDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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